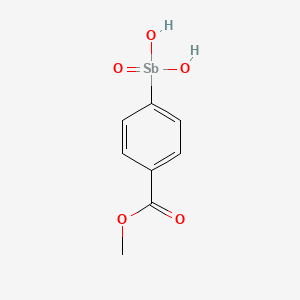
(4-Methoxycarbonylphenyl)stibonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxycarbonylphenyl)stibonic acid is an organometallic compound that contains both organic and antimony components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonylphenyl)stibonic acid typically involves the reaction of 4-methoxycarbonylphenylboronic acid with antimony reagents under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxycarbonylphenyl)stibonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The phenyl ring in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts such as palladium or copper .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(4-Methoxycarbonylphenyl)stibonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Methoxycarbonylphenyl)stibonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzyme activity by binding to active sites or altering protein conformation. The compound’s antimony component can also interact with cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar in structure but contains boron instead of antimony.
4-Methoxycarbonylbenzeneboronic acid: Another boronic acid derivative with similar functional groups.
4-Methoxycarbonylphenylboronic acid methyl ester: A methyl ester derivative with comparable chemical properties.
Uniqueness
(4-Methoxycarbonylphenyl)stibonic acid is unique due to the presence of antimony, which imparts distinct chemical and biological properties compared to its boron-containing analogs. This uniqueness makes it valuable for specific applications where antimony’s reactivity and interactions are advantageous .
Properties
CAS No. |
65275-98-1 |
|---|---|
Molecular Formula |
C8H9O5Sb |
Molecular Weight |
306.91 g/mol |
IUPAC Name |
(4-methoxycarbonylphenyl)stibonic acid |
InChI |
InChI=1S/C8H7O2.2H2O.O.Sb/c1-10-8(9)7-5-3-2-4-6-7;;;;/h3-6H,1H3;2*1H2;;/q;;;;+2/p-2 |
InChI Key |
DEIYWSNATMEEIA-UHFFFAOYSA-L |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[Sb](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


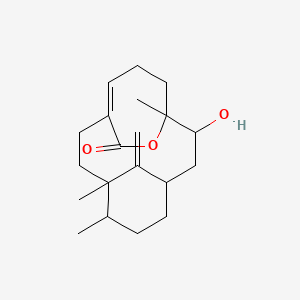
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)
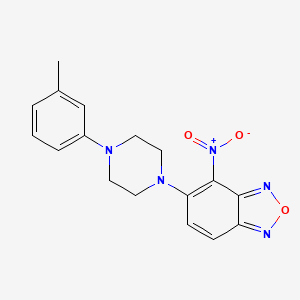
![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)
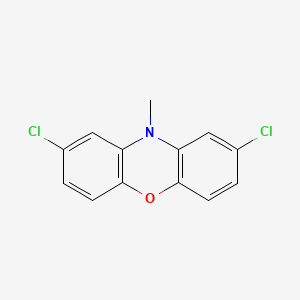
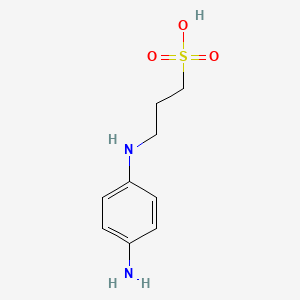
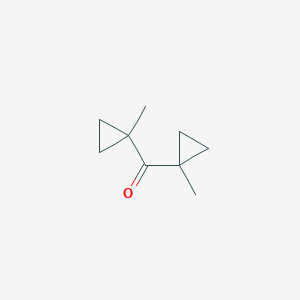
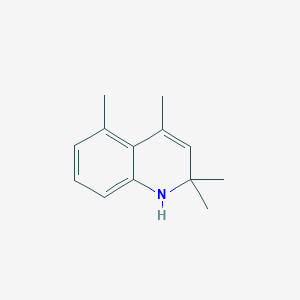
oxidanium tetrafluoroborate](/img/structure/B14474672.png)
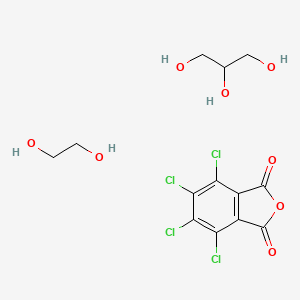
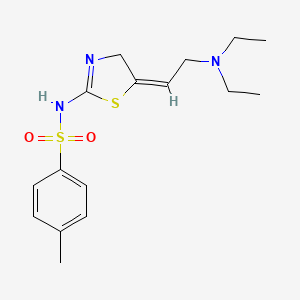
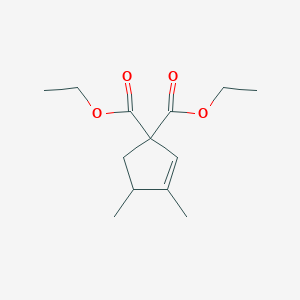
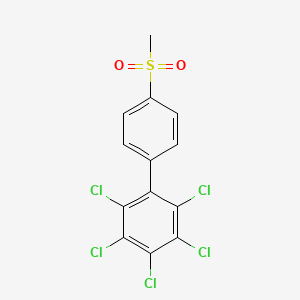
![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)
